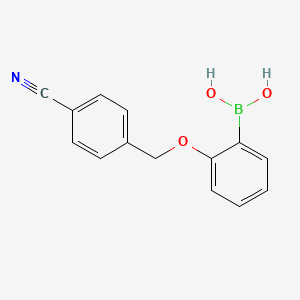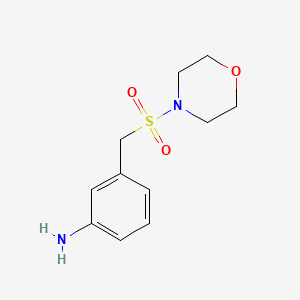
5-(5-Borono-1H-indol-1-yl)pentanoic acid
Descripción general
Descripción
5-(5-Borono-1H-indol-1-yl)pentanoic acid is a chemical compound with the molecular formula C13H16BNO4 . It is a boron-containing compound, which makes it interesting for various chemical and biological applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom attached to an indole ring, which is further connected to a pentanoic acid group . The presence of the boron atom allows for interesting chemical properties and reactivity.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 553.6±56.0 °C . Other physical and chemical properties such as density and melting point are not available in the sources I found.Aplicaciones Científicas De Investigación
Inhibition of Nitric Oxide Synthases
Research has shown that compounds structurally related to 5-(5-Borono-1H-indol-1-yl)pentanoic acid, such as 2-amino-5-azolylpentanoic acids, have potential in inhibiting nitric oxide synthases (NOS). A study by Ulhaq et al. (1998) indicates that these compounds can be potent inhibitors of various NOS isoforms, highlighting their potential therapeutic applications in diseases where NOS plays a significant role (Ulhaq et al., 1998).
Vasorelaxation Effects
Yang et al. (2005) explored the use of a similar compound, 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA), which demonstrated significant vasorelaxation effects in bovine coronary artery rings. This compound can potentially be used in studying the mechanisms of vasorelaxation and developing therapies for vascular diseases (Yang et al., 2005).
Understanding Synthetic Cannabinoid Metabolism
The compound has also been used in the analysis of synthetic cannabinoids. Reid et al. (2014) utilized a derivative, 5-3-1-naphthoyl-1H-indol-1-yl-pentanoic acid, as a biomarker for detecting the use of synthetic cannabinoids in sewage samples. This research provides insights into the environmental impact and usage patterns of these substances (Reid et al., 2014).
Sugar-Boronic Ester Interactions
In a study by Nagai et al. (1993), the focus was on the interactions between sugar-boronic esters and indolylboronic acids, which are structurally similar to this compound. This research sheds light on the chemical properties and potential applications of these compounds in biochemical assays (Nagai et al., 1993).
Conversion to Industrially Relevant Chemicals
Al‐Naji et al. (2020) investigated the conversion of γ-valerolactone into pentanoic acid, a chemical related to this compound, highlighting its industrial relevance and potential applications in sustainable chemical manufacturing processes (Al‐Naji et al., 2020).
Hepatic Metabolism of Synthetic Cannabinoids
The study of PB-22 and 5F-PB-22, which are structurally related to this compound, by Wohlfarth et al. (2014) gives insights into the hepatic metabolism of these synthetic cannabinoids, important for understanding their pharmacokinetics and potential toxicological profiles (Wohlfarth et al., 2014).
Safety and Hazards
5-(5-Borono-1H-indol-1-yl)pentanoic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
5-(5-boronoindol-1-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c16-13(17)3-1-2-7-15-8-6-10-9-11(14(18)19)4-5-12(10)15/h4-6,8-9,18-19H,1-3,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVUJDADJNKCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)CCCCC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674602 | |
| Record name | 5-(5-Borono-1H-indol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-60-1 | |
| Record name | 5-Borono-1H-indole-1-pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Borono-1H-indol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1420346.png)
![7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1420348.png)

![2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1420352.png)

![3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol](/img/structure/B1420354.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)





![2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1420362.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1420368.png)